4-(5-Bromopyridin-2-yl)benzoic acid is an organic compound with significant relevance in medicinal chemistry and material sciences. This compound features a pyridine ring substituted with bromine and is connected to a benzoic acid moiety, which contributes to its unique chemical properties and potential applications.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, which provide detailed specifications and purity levels for research purposes.
4-(5-Bromopyridin-2-yl)benzoic acid is classified under the category of aromatic compounds, specifically as a heterocyclic aromatic compound due to the presence of the pyridine ring. It is also categorized as a carboxylic acid due to its benzoic acid structure.
The synthesis of 4-(5-Bromopyridin-2-yl)benzoic acid typically involves the bromination of pyridine derivatives followed by coupling reactions with benzoic acid derivatives. Common methods include:
The reaction conditions, such as temperature, solvent choice (e.g., dimethylformamide), and reaction time, are critical for optimizing yield and purity.
The molecular formula of 4-(5-Bromopyridin-2-yl)benzoic acid is C12H9BrN2O2. Its structure consists of a benzoic acid group attached to a pyridine ring that has a bromine substituent at the 5-position.
The compound's structural representation can be visualized using chemical drawing software or databases like PubChem.
4-(5-Bromopyridin-2-yl)benzoic acid can participate in various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction pathway and product distribution.
The mechanism of action for 4-(5-Bromopyridin-2-yl)benzoic acid in biological systems often relates to its ability to interact with specific receptors or enzymes. For instance, it may act as an inhibitor in enzyme-catalyzed reactions due to the presence of the electrophilic bromine atom, which can facilitate interactions with nucleophilic sites on proteins.
Research into its biological activity may involve assays to determine inhibition constants (Ki) or binding affinities to target proteins.
4-(5-Bromopyridin-2-yl)benzoic acid has several scientific uses:
This compound's unique properties make it a valuable asset in various fields of research, contributing to advancements in both medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions represent the most efficient methodology for constructing the biaryl linkage in 4-(5-bromopyridin-2-yl)benzoic acid, where a halogenated pyridine couples with a benzoic acid derivative. The Suzuki-Miyaura reaction stands as the predominant technique for this conjugation, enabling the formation of the critical carbon-carbon bond between the pyridine and phenyl rings under mild conditions. This reaction typically employs 5-bromo-2-iodopyridine or 2,5-dibromopyridine as the halogenated pyridine component, which reacts with 4-carboxyphenylboronic acid or its ester derivatives. The regioselectivity is controlled by the differential reactivity of the halogen atoms—iodine exhibits greater reactivity than bromine in oxidative addition to palladium(0), allowing selective coupling at the 2-position of the pyridine ring while preserving the 5-bromine substituent for subsequent functionalization [1] [5].
Catalyst optimization studies reveal that palladium complexes with bulky phosphine ligands provide superior performance in these cross-couplings. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) effectively catalyzes the reaction at loadings of 1-5 mol%, though more active systems such as palladium(II) acetate with tri-ortho-tolylphosphine or specialized ligands like PdCl₂(APhos) (12) enable significant catalyst reduction (0.5-1 mol%) while maintaining high yields. The latter catalyst system proved particularly effective in large-scale pharmaceutical syntheses, achieving 93% yield in analogous biphenyl formations under industrial conditions [5]. Base selection critically influences both conversion efficiency and carboxylic acid integrity—inorganic bases (potassium carbonate, trisodium phosphate) in aqueous-organic biphasic systems (dimethoxyethane/water, isopropanol/water) provide optimal results by avoiding esterification side reactions. A representative optimized procedure employs 1.05 equivalents of 4-carboxyphenylboronic acid with 1 mol% Pd(PPh₃)₄ in dimethoxyethane/water (3:1) at 80-90°C for 12-16 hours, achieving yields exceeding 85% after recrystallization [1] [5].
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling in Pyridine-Benzoic Acid Conjugation
Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Pd(PPh₃)₄ (3 mol%) | None | K₂CO₃ | DME/EtOH/H₂O | 85 | 78-82 |
Pd(OAc)₂ (1 mol%) | P(o-Tol)₃ (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 85-88 |
PdCl₂(APhos) (0.5 mol%) | None | K₃PO₄ | i-PrOH/H₂O | 90 | 92-95 |
Scale-up strategies must address catalyst residue removal and reaction homogeneity challenges. Pharmaceutical industry approaches employ scavenging agents (imidazole, activated carbon) to reduce palladium contamination below 10 ppm in the final product. For the synthesis of structurally similar PDE4 modulator intermediates, sequential Suzuki couplings on dibrominated precursors demonstrated the methodology's versatility—controlling temperature and stoichiometry enabled selective monofunctionalization of a benzyl bromide moiety while preserving the aryl bromide for subsequent coupling, achieving 71% yield in the second coupling step [5].
Regioselective bromination of the pyridine ring constitutes the foundational step for synthesizing the key 5-bromopyridine intermediate required for 4-(5-bromopyridin-2-yl)benzoic acid construction. Electrophilic bromination of pyridine derivatives follows distinct positional preferences governed by ring electronics: 3- and 5-positions are most susceptible to electrophilic attack due to resonance stabilization of the cationic intermediate. Unactivated pyridine rings require harsh bromination conditions (bromine in oleum at 200-300°C), yielding predominantly 3-bromopyridine. However, pyridines containing activating groups (hydroxy, amino) undergo significantly facilitated bromination under milder conditions. For 2-substituted pyridines, electrophilic substitution occurs preferentially at the 5-position due to the combined directing effects of the heteroatom and substituent [1] [8].
Modern bromination protocols leverage solvent-controlled regioselectivity to optimize 5-bromination. Conventional organic solvents (dichloromethane, acetic acid) often yield mixtures of mono- and polybrominated products with compromised regioselectivity. A breakthrough approach utilizing concentrated hydrochloric acid (33-38%) as reaction medium achieves remarkable selectivity for 5-bromination of 2-substituted pyridines. This methodology, developed for pharmaceutical intermediates, exploits the protonation of the pyridine nitrogen under strongly acidic conditions, which modifies the ring's electron distribution and enhances 5-position selectivity. The protocol employs 1.0-1.1 equivalents of bromine in concentrated hydrochloric acid at 10-35°C for 4-8 hours, achieving >90% selectivity for the 5-bromo isomer with minimal dibromide formation. This represents a significant improvement over traditional methods conducted in ethyl acetate, which typically yield only 78% of the desired regioisomer [3].
Table 2: Bromination Optimization for 2-Substituted Pyridines
Brominating Agent | Solvent | Temperature (°C) | Equivalents Br₂ | 5-Bromo Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
Bromine | Acetic acid | 70 | 1.2 | 65-75 | 70-78 |
Bromine | Ethyl acetate | 25 | 1.2 | 78-82 | 75-80 |
Bromine | Conc. HCl (35%) | 25 | 1.05 | 90-95 | 85-90 |
Bromine monofluoride | CHCl₂F | -30 | 1.0 | 80-85 | 75-82 |
Alternative bromination agents expand the synthetic toolbox for challenging substrates. Bromine monofluoride (generated in situ from fluorine and bromine in chlorofluorocarbon solvents) facilitates electrophilic bromination of electron-deficient pyridines at -30°C to 0°C, providing complementary selectivity to conventional methods. For specialized applications, N-bromosuccinimide in dimethylformamide or acetonitrile offers mild conditions suitable for acid-sensitive functionalities. Post-bromination processing benefits from innovative purification techniques: continuous extraction with pH-controlled aqueous phases effectively separates the product from inorganic salts and polybrominated impurities, while antisolvent crystallization (water addition to ethanol solutions) provides high-purity 5-bromopyridine derivatives with <0.5% regioisomeric contamination [1] [3].
Continuous flow technology revolutionizes the manufacturing processes for thermally sensitive and exothermic reactions involved in 4-(5-bromopyridin-2-yl)benzoic acid synthesis, particularly bromination and cross-coupling steps. Microreactor systems provide orders-of-magnitude enhancement in heat transfer efficiency (10,000 W/m³K versus 100 W/m³K in batch reactors), enabling precise temperature control during highly exothermic bromination. This capability prevents thermal runaway and decomposition while improving regioselectivity through uniform temperature profiles. Additionally, the segmented flow regime achievable in microchannels intensifies mass transfer between immiscible phases (organic/aqueous), significantly accelerating reaction rates for biphasic cross-coupling reactions [6].
Industrial implementations employ modular reactor configurations tailored to specific transformations. For pyridine bromination, corrosion-resistant silicon carbide or Hastelloy-C microreactors with multistage temperature zones enable a safe continuous process: Stage 1 achieves rapid mixing of pyridine substrate with concentrated hydrochloric acid at 10°C; Stage 2 introduces controlled bromine addition through precision metering pumps; Stage 3 maintains precise residence time (5-15 minutes) at 25°C for complete conversion. This system reduces reaction time from hours to minutes while eliminating hazardous bromine accumulation—a critical safety advancement over semi-batch processes. The continuous approach reduces solvent consumption by 40% and minimizes waste acid generation through efficient inline separation [6].
Suzuki-Miyaura cross-coupling benefits substantially from continuous processing in capillary reactor systems. A representative pharmaceutical-scale process for analogous biaryl compounds employs a three-stream feed system: Stream A (halopyridine in degassed dioxane), Stream B (arylboronic acid and base in water), and Stream C (catalyst solution in solvent). Precision mixing at 60°C followed by residence in a coiled tube reactor (10-30 minutes residence time) achieves near-quantitative conversion without palladium precipitation or catalyst deactivation. Integrated inline analytics (Raman, UV) enable real-time optimization, while downstream scavenger cartridges (thiol-functionalized silica) continuously remove catalyst residues to <5 ppm. This approach enabled kilogram-scale production of a PDE4 inhibitor intermediate with 92% isolated yield and consistent impurity profile—superior to batch processes requiring additional purification steps [5] [6].
Table 3: Continuous Flow vs. Batch Performance for Key Synthesis Steps
Parameter | Batch Bromination | Flow Bromination | Batch Suzuki Coupling | Flow Suzuki Coupling |
---|---|---|---|---|
Reaction Time | 6-10 hours | 5-15 minutes | 12-24 hours | 10-30 minutes |
Temperature Control | ±5°C | ±0.5°C | ±3°C | ±0.3°C |
Byproduct Formation | 5-10% | 0.5-2% | 3-8% | 0.5-1.5% |
Catalyst Loading | 1-3 mol% | 0.5-1 mol% | 1-5 mol% | 0.5-1 mol% |
Space-Time Yield (kg/m³/h) | 5-15 | 150-300 | 3-10 | 100-200 |
Economic and sustainability analyses confirm continuous processing advantages. Microreactor systems reduce the manufacturing carbon footprint by 30-40% through energy minimization and solvent reduction. Plant-scale evaluations demonstrate 50% capital expenditure reduction compared to batch facilities with equivalent output due to compact reactor footprints. The technology aligns with pharmaceutical quality-by-design principles by providing invariant residence time distribution, ensuring batch-to-batch consistency critical for regulatory compliance. Current development focuses on end-to-end continuous synthesis integrating bromination, cross-coupling, and purification modules—an approach projected to decrease total production costs by 35% while enhancing process safety for this versatile pharmaceutical building block [6].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3